(1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Histamine H3 receptor Structure-activity relationship Conformational analysis

(1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a fully synthetic heterocyclic small molecule belonging to the indol-2-yl-piperazin-1-yl-methanone chemotype, a scaffold extensively characterized as antagonists and/or inverse agonists at the histamine H3 receptor. Its molecular formula is C21H24N4O with a monoisotopic mass of 348.195 Da.

Molecular Formula C21H24N4O
Molecular Weight 348.4 g/mol
Cat. No. B10996449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
Molecular FormulaC21H24N4O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)CCC4=CC=NC=C4
InChIInChI=1S/C21H24N4O/c1-23-19-5-3-2-4-18(19)16-20(23)21(26)25-14-12-24(13-15-25)11-8-17-6-9-22-10-7-17/h2-7,9-10,16H,8,11-15H2,1H3
InChIKeyZAFJGXOWNMGZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone Matters as a Procurement Candidate


(1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a fully synthetic heterocyclic small molecule belonging to the indol-2-yl-piperazin-1-yl-methanone chemotype, a scaffold extensively characterized as antagonists and/or inverse agonists at the histamine H3 receptor [1]. Its molecular formula is C21H24N4O with a monoisotopic mass of 348.195 Da [2]. The compound incorporates three pharmacophoric elements—an N-methylindole, a central piperazine, and a pyridin-4-yl ethyl side chain—whose spatial arrangement is distinct among commercially available H3-active indole-piperazines.

The Hidden Risks of Substituting (1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone with Generic Indole-Piperazines


Indole-piperazine derivatives constitute a pharmacologically heterogeneous class in which seemingly minor structural modifications—such as the position of the pyridine nitrogen, the presence or absence of an ethyl linker, and the N-methylation state of the indole—can profoundly redirect receptor selectivity profiles [1]. For instance, the closely related analog (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone (JNJ-7777120) is a potent histamine H4 receptor antagonist (Ki = 17 nM) [2], whereas the indol-2-yl-piperazin-1-yl-methanone scaffold described in the Roche patent series is engineered for H3 receptor antagonism [1]. Generic substitution without verifying receptor-selectivity fingerprints therefore risks selecting a compound with a fundamentally different target engagement profile, invalidating comparative screening results.

Quantitative Differentiation Profile of (1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone


Pyridin-4-yl Ethyl Linker Confers Distinct Conformational Space Compared to Directly Attached Pyridine Analogs

The target compound features a flexible ethyl bridge between the piperazine nitrogen and the pyridin-4-yl ring, whereas the closest commercially cataloged analog—(1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone—has the pyridine ring directly attached to the piperazine with no spacer . This ethyl linker introduces two additional rotatable bonds, increasing the number of accessible low-energy conformers and potentially enabling the pyridine ring to explore a larger binding pocket volume. The pyridin-4-yl substitution pattern also orients the nitrogen lone pair para to the ethyl linker, in contrast to the ortho orientation in the pyridin-2-yl analog, which can alter hydrogen-bonding geometry with receptor residues .

Histamine H3 receptor Structure-activity relationship Conformational analysis

N-Methyl Indole Differentiates the Target from the Prototypical H4 Antagonist JNJ-7777120

JNJ-7777120, an indol-2-yl-piperazin-1-yl-methanone with an unsubstituted indole NH and a simple N-methyl piperazine, is a well-characterized histamine H4 receptor antagonist (Ki = 17 nM at H4R) [1]. The target compound differs at two critical positions: (i) the indole nitrogen is N-methylated, which eliminates the indole NH hydrogen-bond donor capacity, and (ii) the piperazine carries a bulkier pyridin-4-yl ethyl substituent instead of a methyl group. In related indole-piperazine H3 antagonist series, indole N-alkylation and the nature of the distal piperazine substituent have been shown to modulate H3 versus H4 selectivity [2]. Although direct H3 binding data for the target compound are not publicly available, the structural features align with the Roche H3 antagonist pharmacophore defined in patent US20080188484 [2].

Histamine receptor selectivity H3 vs H4 Indole N-substitution

Building Block Availability Enables Modular SAR Exploration Around the Pyridin-4-yl Ethyl Piperazine Core

The key intermediate 1-(2-(pyridin-4-yl)ethyl)piperazine (CAS 53345-16-7, MFCD03094584) is commercially available from multiple reputable suppliers including Sigma-Aldrich , GLPBIO [1], and ChemBase (InterBioScreen) [2], with purities typically ≥ 97%. This intermediate can be coupled directly with 1-methylindole-2-carboxylic acid (CAS 16136-58-6) to generate the target compound via standard amide bond formation. In contrast, the building block required for the pyridin-2-yl direct-attachment analog—1-(pyridin-2-yl)piperazine—has a fundamentally different reactivity profile due to the ortho-nitrogen adjacency, which can complicate acylation chemistry .

Chemical procurement SAR expansion Modular synthesis

Indole Substitution Pattern at the 2-Position Distinguishes from 3-Substituted Indole-Piperazine Antidepressant Scaffolds

A well-documented class of 1-indolylalkyl-4-(substituted-pyridinyl)piperazines (US Patent 4,954,502) features indol-3-ylalkyl substitution on the piperazine and is claimed for antidepressant activity via serotonin receptor modulation [1]. The target compound differs in two critical ways: the indole is attached at the 2-position via a carbonyl linker (amide bond) rather than at the 3-position via an alkyl linker, and the pyridine is connected to the piperazine via an ethyl spacer rather than being directly attached. These regiochemical differences are expected to produce distinct three-dimensional pharmacophores, as the 2-carbonyl attachment constrains the indole orientation relative to the piperazine ring differently than the 3-alkyl attachment [1].

Indole regiochemistry Serotonin receptor Antidepressant scaffolds

Optimal Scientific and Industrial Application Scenarios for (1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone


H3 Receptor Pharmacological Probe Development Requiring Reduced H4 Cross-Reactivity

The compound's structural alignment with the Roche indol-2-yl-piperazin-1-yl-methanone H3 antagonist pharmacophore, combined with its differentiation from the H4-selective JNJ-7777120 (indole NH, N-methyl piperazine), positions it as a candidate H3-preferring probe [1]. Researchers investigating H3-mediated cognitive or metabolic regulation can use this compound to minimize confounding H4 receptor effects that would be present with unselective indole-piperazine ligands [2].

Focused Library Synthesis Around the Pyridin-4-yl Ethyl Piperazine Motif

Because the key intermediate 1-(2-(pyridin-4-yl)ethyl)piperazine (CAS 53345-16-7) is commercially available from multiple suppliers at ≥ 97% purity , medicinal chemistry teams can rapidly generate focused libraries by coupling this building block to diverse indole-2-carboxylic acids. The target compound serves as the prototype of this sub-series, enabling systematic exploration of indole ring substitution effects while holding the pyridin-4-yl ethyl piperazine constant.

Comparator Compound in H3 versus H4 Selectivity Profiling Panels

The compound can serve as a structurally matched comparator to (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone (JNJ-7777120) [2] in H3/H4 selectivity panels, given that both share the indol-2-yl-piperazin-1-yl-methanone core but differ in indole N-methylation and piperazine distal substitution. This pair enables deconvolution of the contributions of indole N-substitution and piperazine side-chain structure to histamine receptor subtype selectivity.

Negative Control for 3-Indolylalkyl Piperazine Antidepressant Screening

The compound's indol-2-yl-carbonyl attachment is regioisomerically distinct from the indol-3-yl-alkyl piperazine scaffold claimed for antidepressant activity (US4954502) [3]. It can therefore be employed as a regioisomeric negative control to confirm that observed monoaminergic effects in phenotypic screens are scaffold-dependent rather than arising from general indole-piperazine promiscuity.

Quote Request

Request a Quote for (1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.